molecular formula C8H8O4 B1670194 Dehydroacetic acid CAS No. 520-45-6

Dehydroacetic acid

Cat. No. B1670194
Key on ui cas rn: 520-45-6
M. Wt: 168.15 g/mol
InChI Key: PGRHXDWITVMQBC-UHFFFAOYSA-N
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Patent
US09315470B2

Procedure details

Magnesium methoxide (6% in MeOH, 530 mL) was added to a suspension of dehydroacetic acid (31 g) in methanol (600 mL) at room temperature. The reaction mixture was refluxed and stirred for 5 h. The solvent was removed and the residue dissolved in HCl 1M (1.5 L). The aqueous phase was extracted with EtOAc (2×750 mL) and then the solvent was evaporated under reduced pressure to give a yellow oil, which was filtered on a silica cartridge using dichloromethane as eluent. After the solvent removal, methyl 3,5-dioxohexanoate was obtained as a light yellow oil (19.9 g).
Quantity
530 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-:2].[Mg+2].C[O-].C[C:7]1[O:14][C:12](=O)[CH:11]([C:15]([CH3:17])=[O:16])[C:9](=[O:10])[CH:8]=1>CO>[O:10]=[C:9]([CH2:11][C:15](=[O:16])[CH3:17])[CH2:8][C:7]([O:14][CH3:12])=[O:2] |f:0.1.2|

Inputs

Step One
Name
Quantity
530 mL
Type
reactant
Smiles
C[O-].[Mg+2].C[O-]
Name
Quantity
31 g
Type
reactant
Smiles
CC1=CC(=O)C(C(=O)O1)C(=O)C
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in HCl 1M (1.5 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (2×750 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, which
FILTRATION
Type
FILTRATION
Details
was filtered on a silica cartridge
CUSTOM
Type
CUSTOM
Details
After the solvent removal

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O=C(CC(=O)OC)CC(C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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